Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Overview
Description
Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate: is a synthetic organic compound known for its unique spirocyclic structure. This compound features a spiro junction where a nitrogen and an oxygen atom are part of the ring system, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, starting from a linear precursor containing both nitrogen and oxygen functionalities, cyclization can be induced using a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).
Introduction of the Tert-butyl Group: The tert-butyl ester group is introduced via esterification. This can be achieved by reacting the spirocyclic intermediate with tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, forming N-oxides.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides rigidity and unique steric properties, making it valuable in the design of novel compounds.
Biology
In biological research, this compound can be used as a scaffold for the development of enzyme inhibitors or receptor modulators. Its structural features allow for specific interactions with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The spirocyclic structure is often associated with improved pharmacokinetic properties, such as enhanced metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate depends on its application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The spirocyclic structure can enhance binding affinity and selectivity by fitting snugly into the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- Tert-butyl 1-oxa-7-azaspiro[2.5]octane-6-carboxylate
Uniqueness
Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This methyl group can provide steric hindrance, affecting the compound’s interaction with other molecules and potentially enhancing its selectivity in biological systems.
Biological Activity
Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate is a compound of significant interest in pharmaceutical and biological research due to its unique structural features and potential therapeutic applications. This article aims to explore its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 225.30 g/mol. Its structure comprises a spirocyclic framework, which is known to influence biological activity significantly.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₂H₂₁NO₃ |
Molecular Weight | 225.30 g/mol |
Melting Point | Not specified |
Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents under controlled conditions. For instance, one common method includes the reaction of a suitable precursor with tert-butyl bromoacetate in the presence of a base.
Antiviral Properties
Recent studies have indicated that derivatives of spirocyclic compounds, including those similar to this compound, exhibit antiviral activity against various strains of viruses, including coronaviruses. For example, initial investigations have shown that certain THIQ derivatives possess significant anti-coronavirus properties, suggesting potential applications for similar compounds in treating viral infections .
Antiparasitic Activity
Research has also highlighted the antiparasitic activity of related compounds against Plasmodium falciparum, the causative agent of malaria. In vitro studies demonstrated low cytotoxicity towards mammalian cells while exhibiting effective inhibition of parasite growth .
Antitumor Activity
The compound's structural analogs have been investigated for their antitumor properties. A study indicated that modifications in the THIQ scaffold could lead to enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Case Study 1: Antiviral Activity
In a comparative study assessing the antiviral efficacy of several heterocyclic compounds against human coronavirus strains (229E and OC-43), it was found that some derivatives exhibited promising inhibition rates. The most active compounds showed significantly lower toxicity compared to standard antiviral agents like chloroquine .
Case Study 2: Antiparasitic Effects
A series of THIQ derivatives were tested for their ability to inhibit P. falciparum growth in vitro. The results indicated that certain modifications to the structure led to enhanced activity against drug-resistant strains, providing a basis for further development .
Properties
IUPAC Name |
tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9-7-12(8-15-12)5-6-13(9)10(14)16-11(2,3)4/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNKWFWSGQZKQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCN1C(=O)OC(C)(C)C)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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